Methyl 3-amino-1H-indazole-4-carboxylate
Overview
Description
Methyl 3-amino-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
Methyl 3-amino-1H-indazole-4-carboxylate is a derivative of indazole, a heterocyclic compound. Indazole derivatives have been found to bind with high affinity to multiple receptors
Mode of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Indazole derivatives have been reported to exhibit antiviral activity, with one compound showing inhibitory activity against influenza a . This suggests that this compound may have similar effects.
Action Environment
The compound’s stability in a dry, room temperature environment suggests that these conditions may be optimal for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the Fischer indole synthesis can be employed, where hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
Methyl 3-amino-1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-3-carboxylate
- 3-amino-1H-indazole-1-carboxamide
- 1H-indazole-3-carboxaldehyde
Uniqueness
Methyl 3-amino-1H-indazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 3-position and carboxylate group at the 4-position make it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 3-amino-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMTVIKEAFEJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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